molecular formula C13H14F3N3O2 B1455889 ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1353877-98-1

ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1455889
M. Wt: 301.26 g/mol
InChI Key: MGTGNZHATGTMIS-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of a compound is influenced by the unique physicochemical properties of its constituent atoms and the characteristics of its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by the unique characteristics of its constituent atoms and functional groups .

Scientific Research Applications

Synthesis and Antioxidant Activity

One study details the synthesis of a series of compounds starting from a similar pyrrolopyridine derivative, highlighting its utility in generating new molecules with significant antioxidant activities. These compounds were synthesized through various chemical reactions, including interaction with dimethoxytetrahydrofuran and subsequent reactions to yield a variety of derivatives. Some of these derivatives exhibited remarkable antioxidant activity, comparing favorably to ascorbic acid, suggesting potential applications in areas requiring oxidative stress mitigation (Zaki et al., 2017).

Heterocyclic Chemistry and Drug Analog Synthesis

Another line of research explored the chemical transformations of related pyrrolopyridine compounds to synthesize novel pyrazines and naphthyridines, which are valuable scaffolds in medicinal chemistry. These efforts demonstrate the compound's versatility as an intermediate for developing new heterocyclic compounds, potentially leading to the discovery of new therapeutic agents. The synthesis involves key intermediates like ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, illustrating the compound's role in constructing complex molecules (El-Kashef et al., 2000).

Novel Synthetic Routes and Molecular Transformations

Research has also focused on developing novel synthetic routes for pyrrolopyridine analogs, leading to compounds with potential antibacterial properties. This includes the synthesis of pyrrolo[2,3-b]pyridines from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, further emphasizing the compound's utility in generating biologically active molecules. Such studies underscore the importance of ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in medicinal chemistry research (Toja et al., 1986).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-4-21-12(20)10-9(17)8-7(13(14,15)16)5-6(2)18-11(8)19(10)3/h5H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTGNZHATGTMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2N1C)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114271
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

1353877-98-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-1,6-dimethyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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